ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 27294-08-2
VCID: VC1977939
InChI: InChI=1S/C18H17NO3/c1-3-22-18(20)17-16(12-7-5-4-6-8-12)14-11-13(21-2)9-10-15(14)19-17/h4-11,19H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C3=CC=CC=C3
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol

ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

CAS No.: 27294-08-2

Cat. No.: VC1977939

Molecular Formula: C18H17NO3

Molecular Weight: 295.3 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate - 27294-08-2

Specification

CAS No. 27294-08-2
Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
IUPAC Name ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate
Standard InChI InChI=1S/C18H17NO3/c1-3-22-18(20)17-16(12-7-5-4-6-8-12)14-11-13(21-2)9-10-15(14)19-17/h4-11,19H,3H2,1-2H3
Standard InChI Key DOIDLAVLCKENCM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C3=CC=CC=C3

Introduction

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family, which is renowned for its diverse biological activities. This compound features an indole core with a methoxy group at the 5-position, a phenyl group at the 3-position, and an ethyl ester group at the 2-position, contributing to its unique properties and potential biological activities .

Synthesis and Production

The primary synthetic route for ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate involves the Fischer indole synthesis. This process typically starts with phenylhydrazine and a suitable ketone or aldehyde to form a hydrazone intermediate. The cyclization of this intermediate occurs in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, leading to the formation of the indole structure.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during synthesis. Reaction conditions are optimized to ensure high purity and minimal by-products.

Biological Activities and Applications

Ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate is explored for various scientific applications, particularly in medicinal chemistry due to its potential therapeutic effects. Its ability to interact with biological receptors positions it as a candidate for further research into anticancer agents and other pharmaceutical applications.

Indole derivatives, including this compound, are known to bind with high affinity to multiple targets, leading to alterations in cellular processes. They can influence numerous biochemical pathways due to their broad-spectrum biological activities.

Table: Potential Applications

Application AreaDescription
Medicinal ChemistryPotential therapeutic effects, including anticancer properties
Biological InteractionsHigh affinity binding to multiple receptors, influencing cellular processes
Pharmaceutical DevelopmentCandidate for drug development due to diverse biological activities

Research Findings and Future Directions

Research continues into the efficacy of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate against various diseases, leveraging its structural characteristics for drug development purposes. The compound's antimicrobial properties have also been reported, with potential applications in combating pathogens.

Future studies should focus on elucidating the specific biochemical pathways affected by this compound and exploring its potential in treating a range of diseases. Additionally, optimizing synthesis conditions to improve yield and purity will be crucial for large-scale applications.

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